N,N,N-Trimethyl-7H-purin-6-aminium bromide
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Overview
Description
N,N,N-Trimethyl-7H-purin-6-aminium bromide is a chemical compound with the molecular formula C8H12N5Br It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-7H-purin-6-aminium bromide typically involves the methylation of purine derivatives. One common method is the reaction of 7H-purin-6-amine with methylating agents such as methyl iodide or methyl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-7H-purin-6-aminium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different purine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropurine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a suitable nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield purine N-oxides, while reduction can produce dihydropurine derivatives.
Scientific Research Applications
N,N,N-Trimethyl-7H-purin-6-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives, which are important in the study of nucleic acids and their functions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-7H-purin-6-aminium bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N,9-Trimethyladenine: A similar compound with a different substitution pattern on the purine ring.
6-Bromo-N,N,N-trimethylhexan-1-aminium bromide: Another bromide derivative with a different alkyl chain length.
Uniqueness
N,N,N-Trimethyl-7H-purin-6-aminium bromide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the study of nucleic acids and their interactions.
Properties
CAS No. |
113270-44-3 |
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Molecular Formula |
C8H12BrN5 |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
trimethyl(7H-purin-6-yl)azanium;bromide |
InChI |
InChI=1S/C8H12N5.BrH/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8;/h4-5H,1-3H3,(H,9,10,11,12);1H/q+1;/p-1 |
InChI Key |
JDRGOCAWLKIXEO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=NC=NC2=C1NC=N2.[Br-] |
Origin of Product |
United States |
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